molecular formula C9H17N B2436586 (3Ar,6aR)-3,3-dimethyl-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole CAS No. 2138422-13-4

(3Ar,6aR)-3,3-dimethyl-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole

Cat. No.: B2436586
CAS No.: 2138422-13-4
M. Wt: 139.242
InChI Key: ICBSEXUBJDEKQA-JGVFFNPUSA-N
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Description

(3Ar,6aR)-3,3-dimethyl-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole is a useful research compound. Its molecular formula is C9H17N and its molecular weight is 139.242. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Chemical Properties

  • Molecular Structure and Hydrogen-Bonding : The crystal structure of a compound closely related to the title compound, displaying distinct conformations and hydrogen-bond interactions, was elucidated (Gelbrich et al., 2013).

  • Synthesis of Novel Derivatives : Research on the synthesis of various novel derivatives of pyrrole-based compounds, including those with antimicrobial properties, has been conducted (Hublikar et al., 2019).

Applications in Organic Chemistry

  • Formation of Bicyclic Lactones : A study discovered a new bicyclic lactone derivative from Xylaria curta, demonstrating moderate antibacterial and phytotoxic activities (Tchoukoua et al., 2017).

  • Role in Pharmaceutical Research : A compound structurally similar to the title compound is used in pharmaceutical research, specifically in the development of fourth-generation Cefpirome (Fu Chun, 2007).

Chemical Synthesis and Reactions

  • Intramolecular Cyclization : Studies include the exploration of intramolecular cyclization processes leading to the formation of complex pyrrole structures (Maity & Pramanik, 2013).

  • Synthesis and Structural Analysis : There is ongoing research on the synthesis and crystal structure analysis of various pyrrole derivatives, contributing to a deeper understanding of their chemical properties and potential applications (Hong, 2000).

Properties

IUPAC Name

(3aR,6aR)-3,3-dimethyl-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-9(2)6-10-8-5-3-4-7(8)9/h7-8,10H,3-6H2,1-2H3/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBSEXUBJDEKQA-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2C1CCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN[C@H]2[C@@H]1CCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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